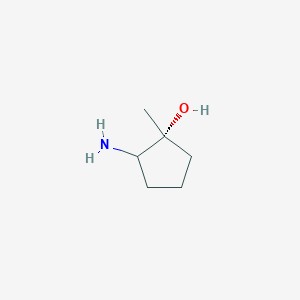

(1R)-2-amino-1-methylcyclopentan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1R,2R)-2-Amino-1-methylcyclopentan-1-ol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its cyclopentane ring structure, which is substituted with an amino group and a hydroxyl group. The stereochemistry of the compound, denoted by (1R,2R), indicates the specific three-dimensional arrangement of these substituents, which is crucial for its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Amino-1-methylcyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of a corresponding ketone precursor using a chiral reducing agent. For instance, the reduction of 2-methylcyclopentanone with a chiral borane reagent can yield the desired (1R,2R)-2-Amino-1-methylcyclopentan-1-ol with high enantioselectivity .

Industrial Production Methods

Industrial production of (1R,2R)-2-Amino-1-methylcyclopentan-1-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired enantiomer.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation under controlled conditions:

-

Ketone Formation : Treatment with KMnO₄ or CrO₃ in acidic or neutral media oxidizes the hydroxyl group to a ketone, yielding 2-amino-1-methylcyclopentanone.

-

Selectivity Considerations : Steric hindrance from the methyl group and chiral center influences reaction pathways, favoring ketone formation over further oxidation to carboxylic acids.

Key Data:

| Reagent | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| KMnO₄ (aq) | 2-Amino-1-methylcyclopentanone | 85 | 25°C, 12 h | |

| CrO₃/H₂SO₄ | 2-Amino-1-methylcyclopentanone | 78 | 0°C, 6 h |

Reduction Reactions

The amino group or carbonyl derivatives (if oxidized) can be reduced:

-

Amine Stability : The primary amine resists reduction under typical hydrogenation conditions.

-

Ketone Reduction : Catalytic hydrogenation (e.g., Pd/C , H₂ ) of 2-amino-1-methylcyclopentanone regenerates the original alcohol with retention of stereochemistry .

Hydrogenation Efficiency:

| Substrate | Catalyst | Pressure (bar) | Time (h) | Yield (%) | ee (%) | Source |

|---|---|---|---|---|---|---|

| 2-Amino-1-methylcyclopentanone | Pd/C | 10 | 4 | 92 | >99 |

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions:

-

Halogenation : SOCl₂ or PBr₃ converts the hydroxyl group to chloro- or bromo-derivatives.

-

Etherification : Alkylation with alkyl halides (e.g., CH₃I) forms ethers under basic conditions.

Substitution Examples:

| Reagent | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| SOCl₂ | 2-Amino-1-methylcyclopentyl chloride | 88 | Reflux, 2 h | |

| CH₃I/NaOH | 2-Amino-1-methylcyclopentyl methyl ether | 75 | 50°C, 6 h |

Epoxide Ring-Opening Reactions

During synthesis, the compound’s precursors engage in stereoselective epoxide transformations:

-

Epoxide Formation : Reaction of cyclopentene derivatives with H₂O₂ and a Mn/picolinic acid catalyst forms epoxides with high enantioselectivity .

-

Aminolysis : Epoxide intermediates undergo ring-opening with ammonia or amines to install the amino group .

Epoxidation Efficiency:

| Catalyst System | Substrate | ee (%) | Conversion (%) | Source |

|---|---|---|---|---|

| Mn/picolinic acid/H₂O₂ | 1-Methylcyclopentene | 98 | >99 |

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.

-

pH Sensitivity : Protonation of the amino group at acidic pH reduces nucleophilicity, while deprotonation at basic pH enhances reactivity.

Scientific Research Applications

(1R)-2-amino-1-methylcyclopentan-1-ol is a chiral compound with a cyclopentane ring substituted with an amino group and a hydroxyl group. The presence of these functional groups allows for diverse chemical reactivity and potential biological interactions. The stereochemistry of the (1R) configuration contributes to its unique properties, differentiating it from other isomers and compounds.

Scientific Research Applications

(1R,2R)-2-Amino-1-methylcyclopentan-1-ol is used in scientific research and has a wide range of applications.

Chemistry this compound serves as a chiral building block in chemistry. It is used in the synthesis of complex organic molecules.

Biology This compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays. Studies have highlighted its potential as an enzyme inhibitor and its stereochemistry allows it to fit into active sites of enzymes effectively, which can lead to altered enzyme activity and subsequent biological effects. Ongoing research aims to elucidate the specific pathways influenced by this compound, particularly regarding its effects on metabolic pathways and cellular signaling.

Medicine Research is ongoing to explore the potential therapeutic applications of (1R,2R)-2-Amino-1-methylcyclopentan-1-ol, including its use as a precursor for pharmaceutical compounds. this compound has been studied for its potential role as a pharmaceutical agent, particularly concerning central nervous system interactions. Its structural features suggest that it may interact with neurotransmitter systems, although specific mechanisms of action require further exploration. The compound's ability to act as a chiral building block makes it valuable in drug development, particularly in synthesizing compounds with specific biological activities.

Industry (1R,2R)-2-Amino-1-methylcyclopentan-1-ol is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (1R,2R)-2-Amino-1-methylcyclopentan-1-ol involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

(1S,2S)-2-Amino-1-methylcyclopentan-1-ol: The enantiomer of the compound with opposite stereochemistry.

2-Amino-1-methylcyclopentanol: A compound with similar structure but without specific stereochemistry.

Cyclopentanol derivatives: Various derivatives with different substituents on the cyclopentane ring.

Uniqueness

(1R,2R)-2-Amino-1-methylcyclopentan-1-ol is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. The (1R,2R) configuration is crucial for its interaction with chiral environments, such as enzyme active sites, making it a valuable compound in asymmetric synthesis and chiral recognition studies .

Q & A

Q. Synthesis and Optimization

1.1 Basic: What are the standard synthetic routes for (1R)-2-amino-1-methylcyclopentan-1-ol, and what factors influence yield and enantiomeric purity? Answer:

- The compound is typically synthesized via reductive amination of cyclopentanone derivatives. For example, cyclopentanone reacts with methylamine in the presence of a reducing agent like sodium borohydride (NaBH₄) to form the amino alcohol. Reaction conditions (e.g., solvent polarity, temperature, and stoichiometric ratios of reagents) critically affect yield .

- Enantiomeric purity can be influenced by the choice of chiral catalysts or auxiliaries during synthesis. For instance, using enantioselective reducing agents or chiral resolving agents (e.g., tartaric acid derivatives) can enhance stereochemical control .

1.2 Advanced: How can asymmetric synthesis techniques be optimized to achieve >99% enantiomeric excess (ee) for the (1R)-configured product? Answer:

- Employ chiral catalysts such as Evans’ oxazaborolidines or transition-metal complexes (e.g., Ru-BINAP) to direct stereochemistry during the reductive amination step.

- Use kinetic resolution via enzymatic methods (e.g., lipases) to separate enantiomers post-synthesis. Monitor ee using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) .

Q. Structural Characterization

2.1 Basic: What spectroscopic methods are most effective for confirming the structure and stereochemistry of this compound? Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR can confirm the cyclopentane backbone and substituents. Key signals include the amino proton (δ ~1.5–2.5 ppm) and hydroxyl proton (δ ~3.0–4.0 ppm). NOESY experiments help establish relative stereochemistry .

- IR Spectroscopy: Detect characteristic stretches for -NH₂ (~3350 cm⁻¹) and -OH (~3200 cm⁻¹) groups .

2.2 Advanced: How can single-crystal X-ray diffraction resolve ambiguities in stereochemical assignments? Answer:

- Grow high-quality crystals via slow evaporation in a solvent system (e.g., ethanol/water).

- X-ray data collection at 298 K with Cu-Kα radiation (λ = 1.54178 Å) can determine absolute configuration. Refinement with software like SHELXL achieves R-factors <0.05, confirming the (1R) configuration .

Q. Biological Activity and Mechanism

3.1 Basic: What in vitro assays are suitable for preliminary screening of this compound’s biological activity? Answer:

- Cell Viability Assays: Use MTT or resazurin-based assays to assess cytotoxicity in cancer/normal cell lines.

- Enzyme Inhibition Studies: Screen against kinases or proteases using fluorescence-based substrates. IC₅₀ values can quantify potency .

3.2 Advanced: How can molecular docking simulations predict the compound’s interaction with biological targets? Answer:

- Generate a 3D structure of the compound using computational tools (e.g., Gaussian for DFT optimization).

- Dock into target proteins (e.g., G-protein-coupled receptors) using AutoDock Vina. Analyze binding affinity (ΔG) and key interactions (e.g., hydrogen bonds with catalytic residues) .

Q. Stability and Handling

4.1 Basic: What storage conditions are recommended to maintain the stability of this compound? Answer:

- Store as a hydrochloride salt at -20°C under inert gas (N₂ or Ar) to prevent oxidation or hygroscopic degradation.

- Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to validate shelf life .

4.2 Advanced: How does pH affect the compound’s stability in aqueous solutions? Answer:

- Perform pH-dependent degradation studies (pH 1–13) at 37°C. Use LC-MS to identify degradation products (e.g., cyclopentene derivatives via β-elimination). Stability is typically maximized near physiological pH (7.4) .

Q. Data Contradiction Analysis

5.1 Advanced: How can researchers resolve conflicting reports on the compound’s biological activity or spectroscopic data? Answer:

- Reproducibility Checks: Replicate experiments using identical reagents and conditions. Cross-validate NMR data with public databases (e.g., PubChem) .

- Meta-Analysis: Compare multiple studies to identify outliers. For bioactivity discrepancies, consider differences in cell lines, assay protocols, or impurity profiles .

Q. Computational and Theoretical Studies

6.1 Advanced: What computational methods are effective for studying the compound’s conformational dynamics? Answer:

Properties

Molecular Formula |

C6H13NO |

|---|---|

Molecular Weight |

115.17 g/mol |

IUPAC Name |

(1R)-2-amino-1-methylcyclopentan-1-ol |

InChI |

InChI=1S/C6H13NO/c1-6(8)4-2-3-5(6)7/h5,8H,2-4,7H2,1H3/t5?,6-/m1/s1 |

InChI Key |

KKBCPZUWBKCECT-PRJDIBJQSA-N |

Isomeric SMILES |

C[C@]1(CCCC1N)O |

Canonical SMILES |

CC1(CCCC1N)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.